7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

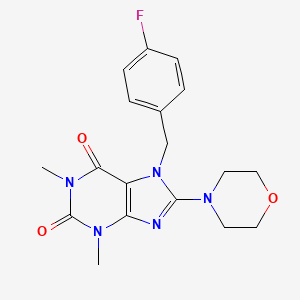

7-(4-Fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a molecular formula of C18H20FN5O3 and a molecular weight of 373.388 g/mol . Structurally, it features:

- 1,3-Dimethylxanthine core: A purine backbone with methyl groups at positions 1 and 3, analogous to caffeine and theophylline.

- Morpholino group at position 8: A morpholine ring (tetrahydro-1,4-oxazine) that introduces hydrophilicity and may modulate selectivity for biological targets.

The compound’s structural design aligns with efforts to optimize purine derivatives for central nervous system (CNS) receptor activity, such as 5-HT6 or D2 receptors, by modifying substituents at positions 7 and 8 .

Properties

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJGJROYELMPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or its derivatives.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl bromide as a reagent.

Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.

Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and morpholino positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of xanthine derivatives are highly dependent on substitutions at positions 7 and 8. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Xanthine Derivatives

Key Observations :

Substituent Effects on Receptor Binding: The target compound’s morpholino group at position 8 is associated with high affinity for 5-HT6 and D2 receptors, as seen in related 3,7-dimethylxanthines . In contrast, caffeine (unsubstituted at position 8) lacks this selectivity. Sulfur-containing groups (e.g., 4-fluorobenzylthio in ) may improve metabolic stability but reduce solubility compared to oxygen-based morpholino .

Chlorine (e.g., 3-chlorobenzyl in ) offers similar effects but with increased steric bulk . Morpholino vs. Piperazine: Morpholino’s ether oxygens provide hydrogen-bond acceptors without the basic amine in piperazine, reducing off-target interactions .

Solubility and Bioavailability: The target compound’s morpholino group improves hydrophilicity compared to lipophilic substituents like benzyl or indazolyl . Hydroxypropyl-chlorophenoxy groups () introduce polar moieties but may complicate synthesis and stability .

Positional Isomerism: ’s compound places morpholino on an ethyl chain at position 7, whereas the target compound has morpholino directly at position 8. This positional difference significantly alters steric and electronic interactions with target receptors .

Biological Activity

7-(4-Fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C22H22FN5O2

- Molecular Weight : 407.44 g/mol

- CAS Number : Not specified in the sources.

The compound exhibits various biological activities attributed to its structural features. The presence of the morpholino group enhances solubility and bioavailability, while the fluorobenzyl moiety may contribute to selective receptor binding.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may affect pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.

Anticancer Activity

Several studies have indicated that purine derivatives can exhibit anticancer properties. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against specific pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy :

A study involving the administration of the compound to mice bearing HT-29 tumors showed a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor volume by approximately 60% after two weeks of treatment (p < 0.05). -

Antimicrobial Efficacy :

In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.

Q & A

Q. What synthetic routes are recommended for 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of purine-dione derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with a xanthine scaffold (e.g., 1,3-dimethylxanthine) and introduce substituents via alkylation or halogenation.

- Step 2 : Incorporate the 4-fluorobenzyl group using a benzyl halide reagent under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Introduce morpholine via nucleophilic aromatic substitution (e.g., using morpholine in refluxing ethanol).

Optimization Tips : - Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures.

- Screen solvents (e.g., DCM vs. THF) and temperatures to improve yield. Automated robotic platforms can expedite condition screening .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity : Validate via reversed-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation :

- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl) and morpholine protons (δ 3.6–3.8 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds.

Q. What experimental designs are suitable for evaluating the compound’s biological activity in vitro?

Methodological Answer :

- Assay Design : Use a randomized block design with split-plot arrangements to test dose-response relationships. Include positive/negative controls and replicates (n = 4–6) .

- Cell-Based Assays :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing morpholine with piperazine or varying fluorobenzyl positions) .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.

- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains or viral proteases .

Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?

Methodological Answer :

- Target Identification : Perform homology modeling for uncharacterized proteins using tools like SWISS-MODEL.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns MD runs) to analyze binding stability and key residues (e.g., hydrogen bonds with active-site lysines) .

- Free Energy Calculations : Use MM-GBSA to quantify binding energies and prioritize analogs for synthesis .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

Methodological Answer :

- Pharmacokinetic Profiling :

- Measure bioavailability (%F) and half-life (t₁/₂) in rodent models.

- Assess metabolite formation via LC-MS to identify inactivation pathways.

- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve solubility and tissue penetration .

- Dose Escalation : Redesign in vivo studies using staggered dosing regimens to mimic sustained drug exposure .

Q. How can environmental stability and ecotoxicological risks of this compound be assessed?

Methodological Answer :

- Environmental Fate Studies :

- Hydrolysis: Incubate the compound at pH 4–9 (25–50°C) and monitor degradation via HPLC .

- Photolysis: Expose to UV light (λ = 254 nm) and quantify breakdown products.

- Ecotoxicology :

- Test acute toxicity in Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition) .

- Use QSAR models to predict bioaccumulation potential.

Q. What analytical techniques are recommended for detecting trace impurities in scaled-up synthesis?

Methodological Answer :

- LC-MS/MS : Identify impurities at ppm levels using a C18 column and electrospray ionization.

- NMR Spectroscopy : Employ ¹⁹F NMR to detect fluorinated byproducts (e.g., debenzylated intermediates) .

- Elemental Analysis : Confirm stoichiometry (C, H, N) with ≤0.3% deviation from theoretical values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.